molecular formula C6H7ClN2 B8453021 3-(1-Chloroethyl)pyridazine

3-(1-Chloroethyl)pyridazine

Cat. No. B8453021
M. Wt: 142.58 g/mol
InChI Key: YALXXMNDTSBYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633212B2

Procedure details

To a solution of 1-(pyridazin-3-yl)ethanol (3) (50 mg, 0.40 mmol) in DCM (1 mL), there was added sulfurous dichloride (0.2 mL). The resulting solution was stirred at room temperature for 3 hrs. Solvent was removed to give 3-(1-chloroethyl)pyridazine (4), which was used for the next step without purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7](O)[CH3:8])[N:2]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[Cl:12][CH:7]([C:3]1[N:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH3:8]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
N1=NC(=CC=C1)C(C)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C)C=1N=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.